molecular formula C20H21N3O3S B11389063 ethyl {2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

ethyl {2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11389063
M. Wt: 383.5 g/mol
InChI Key: TXGSKJYFZKZEEG-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a thiophene moiety

Preparation Methods

The synthesis of ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves multiple steps, including the formation of the benzodiazole core, the pyrrolidine ring, and the thiophene moiety. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo several types of chemical reactions:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE lies in its combination of these three moieties, which can result in unique chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 2-[2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C20H21N3O3S/c1-2-26-19(25)13-23-17-8-4-3-7-16(17)21-20(23)14-10-18(24)22(11-14)12-15-6-5-9-27-15/h3-9,14H,2,10-13H2,1H3

InChI Key

TXGSKJYFZKZEEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4

Origin of Product

United States

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